molecular formula C13H8BrNO B1281643 2-(4-Bromo-phenyl)-benzooxazole CAS No. 3164-13-4

2-(4-Bromo-phenyl)-benzooxazole

Cat. No.: B1281643
CAS No.: 3164-13-4
M. Wt: 274.11 g/mol
InChI Key: RBVHJNZMSBQFDK-UHFFFAOYSA-N
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Description

2-(4-Bromo-phenyl)-benzooxazole is an organic compound that belongs to the class of benzooxazoles It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a benzooxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-phenyl)-benzooxazole typically involves the condensation of 4-bromoaniline with salicylaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized to form the benzooxazole ring. The reaction conditions often include the use of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the purification process may involve recrystallization or chromatographic techniques to ensure the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-phenyl)-benzooxazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The benzooxazole moiety can be oxidized under specific conditions to form corresponding oxides.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzooxazole derivatives, while oxidation and reduction reactions can produce oxides or reduced forms of the compound, respectively.

Scientific Research Applications

2-(4-Bromo-phenyl)-benzooxazole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a pharmacophore in drug design and development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-phenyl)-benzooxazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the biosynthesis of essential bacterial lipids. In the context of anticancer research, the compound may interfere with cellular signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-phenyl)-1,3-benzoxazole
  • 2-(4-Bromo-phenyl)-1,3-benzothiazole
  • 2-(4-Bromo-phenyl)-1,3-benzimidazole

Uniqueness

Compared to similar compounds, 2-(4-Bromo-phenyl)-benzooxazole exhibits unique chemical properties due to the presence of the benzooxazole ring. This structural feature imparts distinct electronic and steric characteristics, making it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

2-(4-bromophenyl)-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNO/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVHJNZMSBQFDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90511357
Record name 2-(4-Bromophenyl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90511357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3164-13-4
Record name 2-(4-Bromophenyl)benzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3164-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromophenyl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90511357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Bromophenyl)benzo[d]oxazole
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Synthesis routes and methods I

Procedure details

In a 300 mL three-neck flask, 5.3 g (18 mmol) of 4-bromo-N-(2-hydroxyphenyl)benzamide, 8.0 g (46 mmol) of para-toluenesulfonic acid monohydrate, and 200 mL of toluene were placed. This mixture was stirred for 4 hours under nitrogen stream. After a certain period, water was added to the mixture, and an aqueous layer was extracted with ethyl acetate. The resulting extracted solution and the organic layer were combined and washed with a saturated aqueous solution of sodium hydrogen carbonate and saturated saline, and then the organic layer was dried with magnesium sulfate. The mixture obtained was subjected to suction filtration through Celite (produced by Wako Pure Chemical Industries, Ltd., Catalog No. 531-16855), and the filtrate was condensed to give a solid. The solid was recrystallized with ethyl acetate/hexane, so that 3.1 g of target white powder was obtained in a yield of 61%.
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 4-bromobenzoylchloride (4.84 g, 22 mmol), 2-bromoaniline (3.8 g, 22 mmol), CuI (0.21 g, 1.1 mmol), Cs2CO3 (14.3 g, 44 mmol) and 1,10-phenathroline (0.398 g, 2.2 mmol) in anhydrous 1,4-dioxane (80 mL) was degassed and the resulting mixture was heated at about 125° C. under argon overnight. The resulting mixture was cooled and poured into ethyl acetate (˜200 mL) and filtered. The filtrate was absorbed on silica gel, purified by column chromatography (hexanes/ethyl acetate 4:1), and precipitated by hexanes to give a white solid (Compound 27) (5.2 g, in 87% yield).
Quantity
4.84 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
0.398 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
0.21 g
Type
catalyst
Reaction Step One
Yield
87%

Synthesis routes and methods III

Procedure details

2-aminophenol 7.86 g (72 mmole), 4-bromobenzaldehyde 16 g (87 mmole), and 2.8 g of PTSA (14 mmole) was stirred in 150 ml of Toluene, the reaction mixture was then heated to reflux for 16 hours, after cooling, the reaction mixture was extracted with water, and then the organic layer was evaporated to dry, the residue was then recrystallized with acetone to get 12.85 g of product (yield=65.12%).
Quantity
7.86 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
65.12%
Customer
Q & A

Q1: What are the antimicrobial properties of 2-(4-Bromo-phenyl)-benzooxazole?

A1: The research article "SYNTHESIS THROUGH MICROWAVE IRRADIATION, CHARACTERIZATION AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF 2 - PHENYL - 1, 3 - BENZOXAZOLE DERIVATIVES" [] investigated the antimicrobial activity of various 2-phenyl-1,3-benzoxazole derivatives, including this compound. The study found that this compound exhibited good antifungal activity, particularly against Candida albicans and Aspergillus niger. Additionally, it demonstrated notable antibacterial activity, showing efficacy against both Gram-positive bacteria (Bacillus pumilus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa). This suggests that this compound could be a promising candidate for further development as a broad-spectrum antimicrobial agent.

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